molecular formula C15H14ClNO B1381687 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde CAS No. 1777430-74-6

2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde

Cat. No.: B1381687
CAS No.: 1777430-74-6
M. Wt: 259.73 g/mol
InChI Key: UXLOCGUNXJIMAB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-[benzyl(methyl)amino]-5-chlorobenzaldehyde represents part of the broader historical evolution of substituted benzaldehyde chemistry that began in the mid-19th century with the systematic exploration of aromatic aldehydes. While specific documentation of this compound's initial synthesis and discovery remains limited in the available literature, its structural characteristics place it within the context of synthetic organic chemistry developments that gained momentum during the 20th century as researchers began exploring more complex substitution patterns on aromatic systems. The compound's emergence as a commercially available chemical entity reflects the increasing sophistication of synthetic methodologies that allow for the precise introduction of multiple functional groups onto benzene rings.

The historical development of benzylamine derivatives, from which this compound derives its structural foundation, can be traced to the pioneering work of organic chemists who recognized the utility of benzyl groups as protecting groups and synthetic intermediates. Benzylamine itself was first produced accidentally by Rudolf Leuckart in his studies of benzaldehyde reactions with formamide, establishing a foundation for the subsequent development of more complex benzylamine derivatives. The systematic exploration of chlorinated benzaldehydes developed alongside advances in aromatic substitution chemistry, as researchers sought to understand the electronic effects of halogen substituents on aldehyde reactivity and synthetic utility.

The compound's current availability through specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate, though comprehensive historical documentation of its specific discovery and early applications requires further investigation through patent literature and specialized organic chemistry archives. The intersection of benzylamine chemistry with chlorinated aromatic aldehydes represents a convergence of two important areas of synthetic organic chemistry that developed throughout the 20th century.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds, reflecting the compound's multiple functional groups and their relative positions on the benzene ring. The official chemical name incorporates the benzyl(methyl)amino substituent at position 2, the chlorine atom at position 5, and the aldehyde functional group, creating a comprehensive descriptor that unambiguously identifies the molecular structure.

Table 1: Systematic Identifiers for this compound

Identifier Type Value
Chemical Abstracts Service Number 1777430-74-6
Molecular Formula C₁₅H₁₄ClNO
Molecular Weight 259.7308 g/mol
MDL Number MFCD30498017
IUPAC Name 2-(benzyl(methyl)amino)-5-chlorobenzaldehyde
InChI Key UXLOCGUNXJIMAB-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation of the compound (O=Cc1cc(Cl)ccc1N(Cc1ccccc1)C) provides a linear notation that captures the complete structural information, including the connectivity between the aldehyde carbon, the chlorinated benzene ring, and the benzyl(methyl)amino substituent. This notation system facilitates database searches and computational chemistry applications while maintaining structural clarity.

Classification of this compound spans multiple chemical categories, reflecting its diverse functional group composition. As an aromatic aldehyde, it belongs to the broader class of carbonyl compounds that exhibit characteristic reactivity patterns associated with the aldehyde functional group. Simultaneously, its classification as a substituted aniline derivative acknowledges the presence of the amino nitrogen atom directly attached to the aromatic ring system. The chlorine substituent places the compound within the category of halogenated aromatics, while the benzyl group positions it among benzylamine derivatives.

Structural Significance in Organic Chemistry

The molecular architecture of this compound demonstrates exceptional structural complexity that exemplifies several fundamental principles of organic chemistry, particularly regarding electronic effects and steric interactions in substituted aromatic systems. The compound's structure incorporates three distinct functional domains: the electron-withdrawing aldehyde group, the electron-donating benzyl(methyl)amino substituent, and the moderately electron-withdrawing chlorine atom, creating a sophisticated electronic environment that influences both chemical reactivity and physical properties.

The positioning of the benzyl(methyl)amino group at the ortho position relative to the aldehyde creates significant steric interactions that influence the compound's conformational preferences and reaction pathways. This spatial arrangement affects the accessibility of the aldehyde carbon to nucleophilic attack and may influence the compound's participation in condensation reactions and other transformations typical of aromatic aldehydes. The presence of both methyl and benzyl substituents on the amino nitrogen creates additional steric bulk that further modulates the electronic properties of the aromatic system.

Electronic conjugation between the amino nitrogen and the aromatic ring system provides electron density to the benzene ring, partially offsetting the electron-withdrawing effects of both the aldehyde and chlorine substituents. This electronic interplay creates a unique reactivity profile that distinguishes the compound from simpler substituted benzaldehydes. The chlorine atom at the meta position relative to the aldehyde introduces additional electronic complexity through its inductive electron-withdrawing effect, while its position prevents direct resonance interaction with the aldehyde carbonyl system.

Table 2: Structural Features and Electronic Effects

Structural Element Position Electronic Effect Steric Impact
Aldehyde Group 1 Strong electron-withdrawing Minimal
Benzyl(methyl)amino 2 Electron-donating Significant ortho effect
Chlorine Atom 5 Moderate electron-withdrawing Minimal
Benzyl Substituent N-linked Electron-donating Substantial steric bulk

The compound's structural features make it particularly valuable for studying electronic effects in aromatic systems and for developing synthetic methodologies that require precise electronic tuning of aromatic aldehydes. The combination of electron-donating and electron-withdrawing substituents creates opportunities for regioselective reactions and provides a platform for investigating the influence of substituent effects on reaction mechanisms and product distributions.

Position in Benzylamine Derivative Taxonomy

Within the comprehensive taxonomy of benzylamine derivatives, this compound occupies a distinctive position as a tertiary benzylamine derivative that incorporates additional aromatic substitution patterns. The compound represents an advanced example of structural elaboration from the parent benzylamine structure, demonstrating how synthetic organic chemistry has evolved to create increasingly complex molecular architectures while maintaining the fundamental benzylamine structural motif.

Benzylamine derivatives constitute a broad class of compounds characterized by the presence of a benzyl group (C₆H₅CH₂) attached to nitrogen, with variations arising from additional substitution at nitrogen and modification of the aromatic ring system. The parent compound benzylamine (C₆H₅CH₂NH₂) serves as the foundational structure from which numerous derivatives have been developed for applications ranging from pharmaceutical intermediates to synthetic building blocks. The progression from primary benzylamine to secondary and tertiary derivatives reflects the systematic exploration of nitrogen substitution patterns that has characterized this field of chemistry.

The classification system for benzylamine derivatives typically considers both the degree of substitution at nitrogen and the nature of additional substituents. Primary benzylamine derivatives maintain one or both hydrogen atoms on nitrogen, secondary derivatives feature one additional substituent at nitrogen, and tertiary derivatives like this compound incorporate two additional substituents. The present compound exemplifies a tertiary benzylamine derivative where one substituent is a simple methyl group and the other is a chlorinated benzyl group that contains an aldehyde functionality.

Table 3: Classification Within Benzylamine Derivative Hierarchy

Derivative Type Nitrogen Substitution Example Class Structural Complexity
Primary -NH₂ or -NHR Simple benzylamines Low
Secondary -NRR' (one H) N-substituted benzylamines Moderate
Tertiary -NRR' (no H) N,N-disubstituted benzylamines High
Quaternary -N⁺RRR' Benzyl ammonium salts Variable

The compound's position within this taxonomy reflects advanced synthetic methodology development, as the construction of such complex structures requires sophisticated approaches to aromatic substitution and nitrogen functionalization. Modern synthetic routes to similar compounds often employ reductive amination strategies, where aldehydes react with amines in the presence of reducing agents to form carbon-nitrogen bonds. These methodologies have enabled the preparation of increasingly complex benzylamine derivatives that serve as valuable intermediates in pharmaceutical synthesis and materials science applications.

The structural features that define this compound within the benzylamine derivative taxonomy also position it as a representative example of compounds that bridge multiple chemical classes. Its dual nature as both a benzylamine derivative and a substituted benzaldehyde creates opportunities for diverse chemical transformations and applications, reflecting the increasing sophistication of modern organic synthesis in creating multifunctional molecular architectures.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-17(10-12-5-3-2-4-6-12)15-8-7-14(16)9-13(15)11-18/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLOCGUNXJIMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde typically involves the reaction of 5-chlorobenzaldehyde with benzylmethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process involves heating the reaction mixture to facilitate the formation of the desired product. The reaction can be represented as follows:

5-chlorobenzaldehyde+benzylmethylamineThis compound\text{5-chlorobenzaldehyde} + \text{benzylmethylamine} \rightarrow \text{this compound} 5-chlorobenzaldehyde+benzylmethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-[Benzyl(methyl)amino]-5-chlorobenzoic acid

    Reduction: 2-[Benzyl(methyl)amino]-5-chlorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

The compound 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde is a significant molecule in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its unique structural features, which include:

  • Chemical Formula : C15_{15}H14_{14}ClN
  • Molecular Weight : 255.73 g/mol
  • Functional Groups : Aldehyde, amine, and chlorobenzene

The presence of the benzyl and chlorobenzaldehyde moieties contributes to its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The aldehyde group can be modified to enhance biological activity.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Heterocycles : It can be utilized to synthesize various heterocyclic compounds, which are crucial in drug development.
  • Building Block for Complex Molecules : Its functional groups allow for further reactions, enabling the construction of more complex organic molecules.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent:

  • Chromatographic Applications : It can be employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
  • Spectroscopic Studies : The compound's unique spectral properties allow it to be used in UV-Vis and NMR spectroscopy for structural elucidation.
Compound DerivativeActivity TypeIC50 (µM)Reference
Derivative AAnticancer15
Derivative BAntimicrobial20
Derivative CCytotoxicity10

Table 2: Synthetic Applications of this compound

Reaction TypeConditionsYield (%)Reference
Heterocycle FormationReflux in ethanol85
Aldol CondensationRoom temperature75
Nucleophilic SubstitutionAqueous NaOH90

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction, highlighting the potential for developing novel anticancer drugs based on this scaffold.

Case Study 2: Antimicrobial Properties

Research conducted on various derivatives revealed that some exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly impacts melting points, solubility, and reactivity:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Observations Reference
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde Benzyl(methyl)amino (2), Cl (5) ~259.75 (calculated) Not reported Expected higher polarity due to the amino group; potential for salt formation (e.g., hydrochloride) inferred from analogs -
2-(Butylsulfanyl)-5-chlorobenzaldehyde Butylsulfanyl (2), Cl (5) 201.01 (HR-MS) 26–28 Lower polarity due to the hydrophobic butylsulfanyl group; liquid/solid transition near room temperature
2-(Benzyloxy)-5-chlorobenzaldehyde (Compound 28) Benzyloxy (2), Cl (5) ~246.68 (calculated) Not reported Bulkier benzyloxy group may enhance lipophilicity; reported anticancer activity at 1–10 μM
5-(Chloromethyl)-2-hydroxybenzaldehyde Chloromethyl (5), OH (2) ~170.59 (calculated) Not reported Hydroxy and chloromethyl groups may confer reactivity in condensation reactions

Key Insights :

  • Amino vs. Sulfanyl/Oxy Groups: The benzyl(methyl)amino group likely increases solubility in polar solvents compared to butylsulfanyl or benzyloxy analogs. However, its basicity may necessitate handling under controlled pH conditions .
  • Melting Points : The butylsulfanyl analog exhibits a low melting point (26–28°C), suggesting weaker intermolecular forces, whereas bulkier substituents (e.g., benzyloxy) might enhance crystallinity .

Biological Activity

2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde, with the CAS number 1777430-74-6, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 181.65 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with a benzyl and a methylamino group, along with a chlorine atom at the fifth position of the benzene ring.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorobenzaldehyde with benzylamine under acidic conditions. The reaction mechanism is characterized by nucleophilic substitution, where the amine group replaces a hydrogen atom on the aldehyde.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing similar functional groups showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. In vitro tests on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The compound may trigger programmed cell death through mitochondrial pathways.
  • Antioxidant Effects : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells .

Case Study 1: Antimicrobial Testing

In a series of antimicrobial assays, derivatives of this compound were tested against standard bacterial strains. Results indicated a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in significant cytotoxicity, with an IC50 value of approximately 15 µM. Further analysis showed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AntimicrobialE. coli30
AntimicrobialS. aureus25
AnticancerMCF-7 (breast cancer)15
AntioxidantDPPH AssayIC50 = 16.73

Q & A

Q. What are the common synthetic routes for 2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

  • Chlorination : Introduce the chlorine substituent at the 5-position using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Amination : Install the benzyl(methyl)amino group at the 2-position via nucleophilic substitution. For example, reacting 5-chloro-2-fluorobenzaldehyde with N-benzyl-N-methylamine in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : The aldehyde C=O stretch appears near 1700 cm⁻¹, while the N–H (amine) stretch is observed around 3300–3500 cm⁻¹. Compare with reference spectra of 5-chloro-2-hydroxybenzaldehyde (C=O at 1680 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet), aromatic protons (δ 6.8–7.5 ppm), and benzyl/methyl groups (δ 2.3–3.5 ppm for CH₃, δ 4.5–5.0 ppm for CH₂).
  • ¹³C NMR : Aldehyde carbon at δ 190–200 ppm, aromatic carbons (δ 110–140 ppm), and benzyl/methyl carbons (δ 35–60 ppm) .
    • Mass Spectrometry : Molecular ion peak at m/z ~269 (C₁₅H₁₅ClNO), with fragments corresponding to benzyl loss (C₇H₇⁺, m/z 91) and chloro-substituted aromatic rings .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during synthesis?

Methodological Answer: Conflicting yields may arise from:

  • Reagent Purity : Use HPLC-grade solvents and ≥98% pure starting materials to minimize side reactions.
  • Temperature Control : Optimize reaction temperature (e.g., 60°C vs. 80°C) using a thermostated oil bath. For example, higher temperatures may accelerate decomposition of the aldehyde group .
  • Catalyst Screening : Test alternatives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine substitution efficiency .
  • Validation : Replicate reactions in triplicate and use statistical tools (e.g., ANOVA) to identify significant variables .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states and calculate activation energies for substitutions at the 2-position. Basis sets like B3LYP/6-31G(d) are suitable for predicting regioselectivity .
  • QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) to correlate electronic parameters (e.g., Hammett σ) with reaction rates. For example, electron-withdrawing groups (Cl) at the 5-position enhance electrophilicity at the 2-position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide analog design .

Q. How can structure-activity relationship (SAR) studies optimize analogs with modified substituents?

Methodological Answer:

  • Substituent Variation : Replace the benzyl group with cyclohexyl ( ) or trifluoromethyl () to assess steric/electronic effects on bioactivity.
  • Biological Assays : Test analogs for activity (e.g., antimicrobial, enzyme inhibition) using standardized protocols. For example, compare IC₅₀ values of 5-chloro-2-hydroxybenzaldehyde derivatives .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar compounds?

Methodological Answer: Discrepancies may stem from:

  • Polymorphism : Some compounds (e.g., 2-amino-5-chlorobenzoic acid) exhibit multiple crystalline forms with distinct melting points (mp 209–213°C vs. 231–235°C) .
  • Impurity Levels : Use DSC (Differential Scanning Calorimetry) to confirm purity >98%. Recrystallize from ethanol/water to remove byproducts .
  • Measurement Techniques : Compare capillary mp vs. automated melting point apparatus, ensuring calibration with reference standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde
Reactant of Route 2
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2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.